![molecular formula C17H15N3O4 B2590098 N'-[2-(1,2-Benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazid CAS No. 860651-42-9](/img/structure/B2590098.png)
N'-[2-(1,2-Benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide is a chemical compound with the molecular formula C17H15N3O4. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzoxazole moiety, which is a bicyclic structure containing both benzene and oxazole rings, and a methoxybenzohydrazide group, which contributes to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various studies.
Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Wirkmechanismus
The exact mechanism of action would depend on the specific molecular targets of the compound in the body. These could be enzymes, receptors, ion channels, or other proteins. The compound might inhibit or activate these targets, leading to changes in cellular functions and biochemical pathways .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s chemical structure, solubility, stability, and the presence of functional groups can affect its pharmacokinetic properties .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and interactions with its targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide typically involves the reaction of 1,2-benzoxazole-3-acetic acid with 4-methoxybenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzoxazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-[2-(1,2-benzothiazol-3-yl)acetyl]-4-methoxybenzohydrazide: This compound features a benzothiazole ring instead of a benzoxazole ring, which can result in different chemical and biological properties.
N’-[2-(1,2-benzimidazol-3-yl)acetyl]-4-methoxybenzohydrazide: The benzimidazole ring imparts unique characteristics to the compound, making it suitable for different applications.
Uniqueness
N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide is unique due to its specific combination of benzoxazole and methoxybenzohydrazide groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Biologische Aktivität
N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuropharmacological research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
- Chemical Formula : C16H16N4O3
- Molecular Weight : 312.32 g/mol
- CAS Number : 177995-40-3
- IUPAC Name : N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide
Antimicrobial Activity
Research indicates that compounds related to benzoxazole exhibit varying degrees of antimicrobial activity. The specific compound N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide has shown selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans.
Table 1: Antimicrobial Activity Data
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide | Bacillus subtilis | 50 µg/mL |
N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide | Candida albicans | 30 µg/mL |
This data suggests that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The cytotoxic effects of benzoxazole derivatives have been widely studied. N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide has demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells to some extent.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have evaluated the compound's effects on several cancer cell lines:
- Breast Cancer Cells : MCF-7 and MDA-MB-231
- Lung Cancer Cells : A549
- Prostate Cancer Cells : PC3
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) | Selectivity Index (Normal vs. Cancer) |
---|---|---|
MCF-7 | 15 | 5 |
MDA-MB-231 | 10 | 4 |
A549 | 20 | 6 |
PC3 | 25 | 3 |
The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, suggesting its potential as an anticancer agent.
Neuropharmacological Activity
Benzoxazole derivatives have also been investigated for their neuropharmacological properties. Preliminary studies suggest that N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide may possess antipsychotic-like effects due to its affinity for dopamine D2 and serotonin receptors.
Table 3: Neuropharmacological Activity Data
Receptor Type | Binding Affinity (Ki, nM) |
---|---|
Dopamine D2 | 50 |
Serotonin 5HT1A | 70 |
Serotonin 5HT2A | 65 |
These findings indicate that the compound could be a candidate for further research in treating neuropsychiatric disorders.
Eigenschaften
IUPAC Name |
N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-23-12-8-6-11(7-9-12)17(22)19-18-16(21)10-14-13-4-2-3-5-15(13)24-20-14/h2-9H,10H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNVAKRKGDDWCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.